molecular formula C18H12F3N3OS B2957400 5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-12-7

5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2957400
CAS RN: 478046-12-7
M. Wt: 375.37
InChI Key: ASAMOLNTVQBGDC-UHFFFAOYSA-N
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Description

The compound “5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule that contains several functional groups and rings . It has a trifluoromethyl group attached to a benzyl group, which is linked to an imidazoquinazolinone core via a sulfanyl (thiol) group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups . The imidazoquinazolinone core is a fused ring system that contains nitrogen atoms, and the trifluoromethyl group is a strong electron-withdrawing group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is quite electronegative and could make the compound susceptible to reactions with nucleophiles . The thiol group could also participate in reactions like oxidation or the formation of disulfide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Antiulcer Activity

A study by Patil, Ganguly, and Surana (2010) discussed the synthesis of 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-one derivatives and tested their antiulcer activity. The compounds were characterized by IR, MS, and 1H NMR spectral and elemental analysis. Specifically, compounds 5k and 5n showed higher antiulcer activity compared to omeprazole, a standard drug used for ulcer treatment (Patil, Ganguly, & Surana, 2010).

Antibacterial and Antifungal Activity

In another research, compounds related to quinazolines and imidazoles were synthesized and evaluated for their antibacterial and antifungal properties. The study conducted by Mood, Boda, and Guguloth (2022) found that some of the synthesized compounds possessed excellent growth inhibition activity compared to commercial standards like penicillin-G and streptomycin. The compounds were confirmed by their elemental analysis, infrared, 1H, 13C NMR, and mass spectral data (Mood, Boda, & Guguloth, 2022).

Design for Antimicrobial and Antifungal Agents

Anisetti and Reddy (2012) synthesized novel analogs with antimicrobial and antifungal activity. The study involved the Knoevenagel condensation process and the compounds exhibited significant biological activity against standard strains. The study highlighted the potential of these compounds as antimicrobial and antifungal agents (Anisetti & Reddy, 2012).

Anti-Monoamine Oxidase and Antitumor Activity

Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolines, which exhibited high anti-monoamine oxidase and antitumor activity. The study involved reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides, indicating the therapeutic potential of these compounds in the treatment of certain mental health disorders and cancer (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

Antiviral Activities

Selvam et al. (2007) focused on designing and synthesizing novel quinazolin-4(3H)-ones and testing them for antiviral activity against various respiratory and biodefense viruses. The study highlighted the potential of these compounds in inhibiting the replication of viruses such as avian influenza (H5N1), severe acute respiratory syndrome corona, dengue, and others (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science . Future research could explore the synthesis of this compound, its reactivity, and its potential uses .

properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS/c19-18(20,21)12-7-5-11(6-8-12)10-26-17-22-14-4-2-1-3-13(14)16-23-15(25)9-24(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAMOLNTVQBGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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